2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]
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Overview
Description
2’,3’-Dihydro-1’H-spiro[piperidine-3,4’-quinoline] is a spiro compound characterized by a unique structure where a piperidine ring is fused to a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-1’H-spiro[piperidine-3,4’-quinoline] typically involves a multi-step process:
Formation of the Piperidine Ring: Starting from an appropriate quinoline derivative, the piperidine ring can be introduced through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Spiro Formation: The spiro linkage is formed by reacting the intermediate with a suitable electrophile, often under acidic conditions to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,3'-piperidine] |
InChI |
InChI=1S/C13H18N2/c1-2-5-12-11(4-1)13(7-9-15-12)6-3-8-14-10-13/h1-2,4-5,14-15H,3,6-10H2 |
InChI Key |
HXMJIPPSXWBHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC3=CC=CC=C32)CNC1 |
Origin of Product |
United States |
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